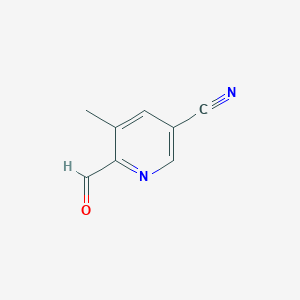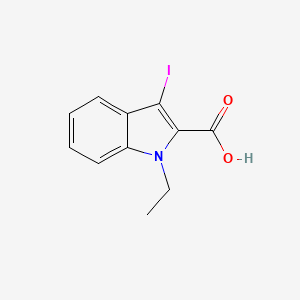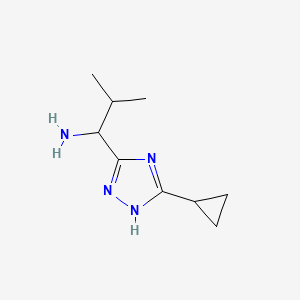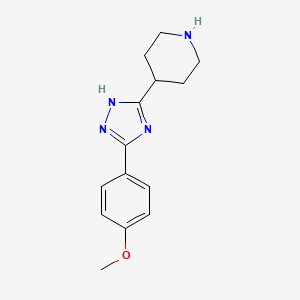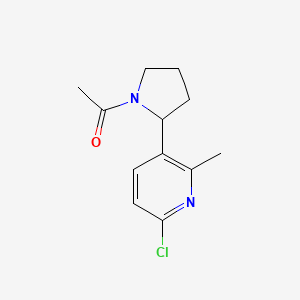
2-Phenyl-6-(piperazin-1-yl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-6-(piperazin-1-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with phenyl and piperazine substituents. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6-(piperazin-1-yl)pyridazin-3(2H)-one typically involves the formation of the pyridazinone core followed by the introduction of the phenyl and piperazine groups. Common synthetic routes may include:
Cyclization Reactions: Starting from hydrazine derivatives and diketones to form the pyridazinone ring.
Substitution Reactions: Introducing the phenyl group via electrophilic aromatic substitution.
Nucleophilic Substitution: Attaching the piperazine moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could target the pyridazinone core or the phenyl ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the phenyl ring and the piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents, etc.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
2-Phenyl-6-(piperazin-1-yl)pyridazin-3(2H)-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action would depend on the specific biological activity of the compound. Generally, it could involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating signaling pathways or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylpyridazin-3(2H)-one: Lacks the piperazine moiety.
6-(Piperazin-1-yl)pyridazin-3(2H)-one: Lacks the phenyl group.
Phenylpiperazine derivatives: Similar structure but different core.
Uniqueness
2-Phenyl-6-(piperazin-1-yl)pyridazin-3(2H)-one is unique due to the combination of the pyridazinone core with both phenyl and piperazine substituents, which may confer distinct biological activities and chemical properties.
Propiedades
Fórmula molecular |
C14H16N4O |
|---|---|
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
2-phenyl-6-piperazin-1-ylpyridazin-3-one |
InChI |
InChI=1S/C14H16N4O/c19-14-7-6-13(17-10-8-15-9-11-17)16-18(14)12-4-2-1-3-5-12/h1-7,15H,8-11H2 |
Clave InChI |
OEDVRBJXPRQPHX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=NN(C(=O)C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Dimethoxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B11806777.png)
